molecular formula C13H9ClN2O2 B13000376 6-Chloro-2-(4-methoxyphenyl)oxazolo[5,4-b]pyridine

6-Chloro-2-(4-methoxyphenyl)oxazolo[5,4-b]pyridine

Cat. No.: B13000376
M. Wt: 260.67 g/mol
InChI Key: VKBVYPGVGGCHCT-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-methoxyphenyl)oxazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the class of oxazolo[5,4-b]pyridines. This compound is characterized by the presence of a chloro substituent at the 6th position and a methoxyphenyl group at the 2nd position of the oxazolo[5,4-b]pyridine core. It has a molecular formula of C13H9ClN2O2 and a molecular weight of 260.67 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(4-methoxyphenyl)oxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropyridine-3-carboxylic acid with 4-methoxyaniline in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate amide, which then undergoes cyclization to form the oxazolo[5,4-b]pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-methoxyphenyl)oxazolo[5,4-b]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted oxazolo[5,4-b]pyridine derivatives.

    Oxidation Reactions: Formation of hydroxyl or carbonyl derivatives.

    Reduction Reactions: Formation of dihydro derivatives.

Scientific Research Applications

6-Chloro-2-(4-methoxyphenyl)oxazolo[5,4-b]pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-methoxyphenyl)oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(4-methoxyphenyl)oxazolo[5,4-b]pyridine is unique due to the presence of both a chloro and a methoxyphenyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H9ClN2O2

Molecular Weight

260.67 g/mol

IUPAC Name

6-chloro-2-(4-methoxyphenyl)-[1,3]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C13H9ClN2O2/c1-17-10-4-2-8(3-5-10)12-16-11-6-9(14)7-15-13(11)18-12/h2-7H,1H3

InChI Key

VKBVYPGVGGCHCT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(O2)N=CC(=C3)Cl

Origin of Product

United States

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